3'-Trifluoromethylisobutyranilide (CAS 1939-27-1), also designated as Flutamide Impurity E, is a critical late-stage intermediate and pharmacopeial reference standard for the non-steroidal antiandrogen flutamide. Structurally comprising an isobutyryl group attached to 3-(trifluoromethyl)aniline, this compound serves a dual industrial purpose. In active pharmaceutical ingredient (API) manufacturing, it acts as a highly regioselective precursor that undergoes direct electrophilic aromatic nitration to yield flutamide. In analytical laboratories, it is an indispensable reference material required to comply with European Pharmacopoeia (EP) and ICH Q3A/B guidelines for impurity profiling and batch release testing .
Generic substitution of 3'-Trifluoromethylisobutyranilide with earlier precursors, such as 3-(trifluoromethyl)aniline, fundamentally disrupts both synthetic and analytical workflows. In manufacturing, starting from the unprotected amine introduces a mandatory acylation step requiring corrosive isobutyryl chloride, which complicates reactor handling and increases cycle times. Furthermore, direct nitration of the unprotected amine leads to severe oxidative degradation and poor regiocontrol. In quality control applications, utilizing a generic structural analog instead of the exact Flutamide Impurity E standard fails to provide the specific relative retention time (RRT) and UV response factor mandated by regulatory monographs, rendering HPLC system suitability tests invalid and preventing API batch release [1].
The isobutyramide moiety in 3'-Trifluoromethylisobutyranilide acts as a critical directing and protecting group during the final step of flutamide synthesis. When subjected to mixed acid nitration, the steric and electronic profile of the amide directs the incoming nitro group predominantly to the para position, yielding the desired 4-nitro product (flutamide) with high efficiency. In contrast, attempting to nitrate the unprotected baseline precursor, 3-(trifluoromethyl)aniline, results in significant oxidative degradation and a complex mixture of isomers due to the lack of a strong para-directing, amine-protecting group [1].
| Evidence Dimension | Regioselective yield of the 4-nitro target compound (Flutamide) |
| Target Compound Data | >85% yield of the desired para-nitrated product |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (unprotected amine): <30% yield due to oxidation and poor regiocontrol |
| Quantified Difference | >55% absolute increase in target isomer yield |
| Conditions | Mixed acid nitration (HNO3/H2SO4) at 0–5 °C |
Procuring the pre-acylated intermediate ensures high-yielding, regioselective nitration, preventing costly yield losses and complex downstream purification in the final API step.
From a procurement and process engineering standpoint, sourcing 3'-Trifluoromethylisobutyranilide directly eliminates the need for an in-house acylation step. The baseline approach requires reacting 3-(trifluoromethyl)aniline with isobutyryl chloride—a highly corrosive and moisture-sensitive reagent that mandates specialized handling and off-gas scrubbing for HCl. By utilizing the pre-formed amide, the manufacturing process in the final API facility is reduced from a two-step sequence to a single nitration step, significantly lowering the environmental, health, and safety (EHS) burden [1].
| Evidence Dimension | Number of synthetic steps and hazardous reagent handling |
| Target Compound Data | 1 step (nitration only); 0% handling of isobutyryl chloride |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline: 2 steps; requires 100% stoichiometric handling of corrosive isobutyryl chloride |
| Quantified Difference | Eliminates 1 synthetic step and removes 100% of acyl chloride handling at the final API site |
| Conditions | Commercial-scale or pilot-scale API manufacturing |
Purchasing this advanced intermediate streamlines plant operations, reduces EHS risks, and shortens the overall manufacturing cycle time for flutamide.
For the batch release of flutamide, EP monographs require the precise quantification of process impurities. 3'-Trifluoromethylisobutyranilide (Impurity E) elutes at a specific relative retention time (RRT) distinct from the API and other impurities like Impurity D (3-(trifluoromethyl)aniline). Using the exact CAS 1939-27-1 standard allows quality control laboratories to verify the critical peak resolution (Rs) required by the method. Generic fluorinated amides or earlier precursors cannot replicate this exact chromatographic behavior, leading to failed system suitability tests .
| Evidence Dimension | Chromatographic Relative Retention Time (RRT) and Resolution (Rs) |
| Target Compound Data | Provides exact EP-mandated RRT and verifies Rs > 2.0 |
| Comparator Or Baseline | Generic fluorinated amides or Impurity D: Incorrect RRT, fails to validate specific peak separation |
| Quantified Difference | 100% compliance with EP system suitability vs. 0% compliance for analogs |
| Conditions | Reverse-phase HPLC-UV analysis for flutamide API impurity profiling |
Procuring the exact Impurity E standard is a strict regulatory requirement for API batch release, making substitution impossible for analytical laboratories.
3'-Trifluoromethylisobutyranilide is the optimal procurement choice for the final step of flutamide synthesis. By starting with this pre-acylated intermediate, manufacturers can proceed directly to the mixed-acid nitration step, ensuring high regioselectivity for the 4-nitro isomer while completely avoiding the handling of corrosive isobutyryl chloride in the final API facility [1].
As the designated Flutamide Impurity E, this compound is strictly required by analytical laboratories for HPLC system suitability testing. It is used to establish the correct relative retention time and verify critical peak resolution against the API and other impurities, ensuring compliance with EP and ICH guidelines prior to commercial batch release .
During the development of stability-indicating assays for antiandrogen formulations, this compound is utilized in spiking studies. It allows analytical chemists to accurately determine the limit of detection (LOD) and limit of quantitation (LOQ) for process-related impurities, ensuring the method's robustness against degradation pathways .
Health Hazard;Environmental Hazard